molecular formula C8H11N3O B1340031 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde CAS No. 623564-20-5

7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde

Cat. No. B1340031
CAS RN: 623564-20-5
M. Wt: 165.19 g/mol
InChI Key: IMLXOMJBYPJJOI-UHFFFAOYSA-N
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Description

7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde (7-MTHIP) is a small molecule that has been the subject of much scientific research in recent years. It is a naturally occurring compound found in a variety of foods, including coffee, cocoa, and some fruits and vegetables. 7-MTHIP has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In addition, it has been studied for its potential applications in drug delivery, drug synthesis, and other laboratory experiments.

Scientific Research Applications

Synthesis and Optimization

7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde and related compounds have been synthesized through various methods, demonstrating the compound's versatility in organic synthesis. Teng Da-wei (2012) explored the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, focusing on the effects of solvent and base on cyclization reactions, optimizing conditions for improved yield (Teng Da-wei, 2012). Similarly, Darapaneni Chandra Mohan, Sadu Nageswara Rao, and S. Adimurthy (2013) reported on water-mediated syntheses of imidazo[1,2-a]pyridines, including imidazo[1,2-a]pyrazine derivatives, highlighting a catalyst-free approach that yields these compounds under environmentally benign conditions (Darapaneni Chandra Mohan et al., 2013).

Antimicrobial and Anticancer Activities

A study by J. Rani et al. (2017) synthesized a novel series of tetrahydroimidazo[1,2-a]pyrimidine derivatives, showing significant antimicrobial activity against various strains and potent anticancer activity against human breast cancer cell lines (J. Rani et al., 2017). This suggests the potential of this compound derivatives in developing new therapeutic agents.

Antiproliferative Properties

D. Ashok et al. (2020) highlighted the synthesis of 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives, evaluating their antiproliferative activity against cancer cell lines. Compounds showed potent activity, indicating the promise of these derivatives in cancer research (D. Ashok et al., 2020).

Future Directions

While specific future directions for “7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde” are not available, research on related compounds continues to explore the chemical space of Gαq inhibitors .

properties

IUPAC Name

7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-10-2-3-11-4-7(6-12)9-8(11)5-10/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLXOMJBYPJJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C=C(N=C2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474376
Record name 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

623564-20-5
Record name 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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